Regioisomeric LogP Comparison
The target compound (as free base, CAS 944401-88-1) possesses a calculated LogP of 1.73, whereas its regioisomer 4-(methylsulfonyl)pyridin-2-amine (CAS 1379357-46-6) has a calculated LogP of −1.35, yielding a ΔLogP of approximately 3.08 log units . This translates to an ~1,200-fold greater computed lipophilicity for the 2-sulfonyl-4-amino substitution pattern. The molecular weight and PSA are identical (172.20 Da, ~81.4 Ų) for both regioisomers, isolating the LogP difference to the positional arrangement of the sulfonyl and amino groups .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.73 (free base, CAS 944401-88-1) |
| Comparator Or Baseline | 4-(Methylsulfonyl)pyridin-2-amine (CAS 1379357-46-6): Calculated LogP = −1.35 |
| Quantified Difference | ΔLogP ≈ 3.08 (target is ~1,200× more lipophilic by computed partition) |
| Conditions | In silico prediction; both values from ChemSrc/Chem960 databases using standard computational LogP algorithms |
Why This Matters
A 3-log unit lipophilicity difference dramatically affects passive membrane permeability and non-specific protein binding in cellular assays, making regioisomer substitution scientifically invalid for SAR studies.
